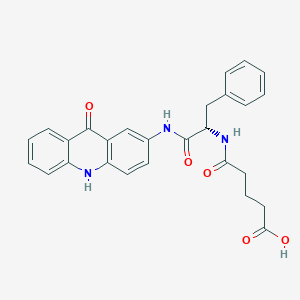

N-(N-Glutaryl-L-phenylalanyl)-2-aminoacridone

Vue d'ensemble

Description

5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid is a complex organic compound with a unique structure that includes an acridine moiety, a phenyl group, and a pentanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid typically involves multiple steps, including the formation of the acridine moiety, the coupling of the phenyl group, and the incorporation of the pentanoic acid backbone. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Applications De Recherche Scientifique

5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid: Shares a similar pentanoic acid backbone but differs in the substituents attached to the nitrogen atom.

(2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid: Another similar compound with different substituents on the pentanoic acid backbone.

Uniqueness

The uniqueness of 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Activité Biologique

N-(N-Glutaryl-L-phenylalanyl)-2-aminoacridone is a compound of significant interest in biochemical research due to its unique structural properties and potential applications in biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of 2-aminoacridone, which is known for its fluorescent properties. The compound features an acridone backbone, which contributes to its ability to interact with various biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₃ |

| Molecular Weight | 241.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO and ethanol |

| Fluorescence | λ_exc = 428 nm, λ_em = 525 nm |

The biological activity of this compound can be attributed to its ability to form complexes with proteins and nucleic acids. The acridone moiety allows for intercalation into DNA, potentially influencing gene expression and cellular functions. Additionally, the glutaryl and phenylalanine components may enhance binding affinity to specific receptors or enzymes, facilitating targeted therapeutic effects.

Biological Activity

- Antioxidant Properties : Studies have indicated that compounds similar to this compound exhibit antioxidant activity, which may protect cells from oxidative stress and related damage .

- Fluorescent Labeling : The compound's fluorescent properties make it suitable for use in labeling biomolecules in vitro. It has been effectively utilized in assays to detect glycosaminoglycans (GAGs), enhancing sensitivity and resolution .

- Cellular Uptake : Research indicates that the compound can be internalized by cells, where it retains biological activity. This property is crucial for applications in drug delivery systems and cellular imaging .

Case Study 1: Antioxidant Activity

A study conducted by Vreeburg et al. (2014) explored the antioxidant capacity of acridone derivatives, including this compound. The results demonstrated a significant reduction in hydroxyl radical-induced damage in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Fluorescent Labeling

In a study focused on the detection of GAG-derived disaccharides, researchers utilized this compound as a labeling molecule. The findings revealed that this compound improved the sensitivity of detection methods significantly compared to traditional fluorophores .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Binding Affinity : The compound exhibits high binding affinity for certain proteins involved in cellular signaling pathways, indicating its potential as a therapeutic agent .

- In Vivo Studies : Preliminary in vivo studies suggest that this compound may enhance the efficacy of existing drugs by acting synergistically with them .

Propriétés

IUPAC Name |

5-oxo-5-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5/c31-24(11-6-12-25(32)33)30-23(15-17-7-2-1-3-8-17)27(35)28-18-13-14-22-20(16-18)26(34)19-9-4-5-10-21(19)29-22/h1-5,7-10,13-14,16,23H,6,11-12,15H2,(H,28,35)(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQVOICOWZVNEP-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584081 | |

| Record name | 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115930-63-7 | |

| Record name | 5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.